3-{[((S)-2-Amino-3-methyl-butyryl)-ethyl-amino]-methyl}-pyrrolidine-1-carboxylic acid tert-butyl ester
Description
3-{[((S)-2-Amino-3-methyl-butyryl)-ethyl-amino]-methyl}-pyrrolidine-1-carboxylic acid tert-butyl ester (CAS 1354023-55-4) is a pyrrolidine-based compound with a molecular formula of C₁₅H₂₉N₃O₃ and a molar mass of 299.41 g/mol . Its structure features a pyrrolidine ring substituted with a tert-butyl carbamate group at position 1, an ethylamino-methyl moiety at position 3, and a branched (S)-2-amino-3-methyl-butyryl side chain. This compound is part of a broader class of carbamate-protected pyrrolidine derivatives, often utilized as intermediates in pharmaceutical synthesis due to their stability and versatility in peptide coupling reactions .
Properties
IUPAC Name |
tert-butyl 3-[[[(2S)-2-amino-3-methylbutanoyl]-ethylamino]methyl]pyrrolidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H33N3O3/c1-7-19(15(21)14(18)12(2)3)10-13-8-9-20(11-13)16(22)23-17(4,5)6/h12-14H,7-11,18H2,1-6H3/t13?,14-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMYJTGUXBQSUGR-KZUDCZAMSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1CCN(C1)C(=O)OC(C)(C)C)C(=O)C(C(C)C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC1CCN(C1)C(=O)OC(C)(C)C)C(=O)[C@H](C(C)C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H33N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-{[((S)-2-Amino-3-methyl-butyryl)-ethyl-amino]-methyl}-pyrrolidine-1-carboxylic acid tert-butyl ester (commonly referred to as the tert-butyl ester) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C17H33N3O3
- Molecular Weight : 327.46 g/mol
- CAS Number : 1354027-23-8
The structure includes a pyrrolidine ring, which is significant for its biological interactions, and an amino acid derivative that may influence its pharmacodynamics.
The biological activity of the tert-butyl ester appears to be linked to its ability to interact with various biological targets. Notably, compounds with similar structures have shown:
- Enzyme Inhibition : Compounds derived from amino acids often act as inhibitors of enzymes such as acetylcholinesterase and β-secretase, which are crucial in neurodegenerative diseases like Alzheimer's disease .
- Neuroprotective Effects : Some studies suggest that related compounds can protect neuronal cells from apoptosis induced by amyloid-beta peptides, a hallmark of Alzheimer's pathology .
Pharmacological Effects
Research indicates that the tert-butyl ester exhibits several pharmacological activities:
- Neuroprotective Activity : In vitro studies have demonstrated that the compound can enhance cell viability in astrocytes exposed to neurotoxic agents such as amyloid-beta, suggesting potential use in neurodegenerative disease treatment .
- Anti-inflammatory Properties : The compound may reduce inflammatory markers like TNF-α, contributing to its protective effects against neuroinflammation associated with neurodegenerative disorders .
In Vitro Studies
A notable study assessed the protective effects of a structurally similar compound on astrocytes under stress conditions induced by amyloid-beta. The results indicated:
- Cell Viability : Treatment with the compound improved cell viability significantly compared to untreated controls (62.98% vs. 43.78% viability) when exposed to amyloid-beta .
- Mechanistic Insights : The reduction in TNF-α levels suggests that the compound may modulate inflammatory pathways, providing a dual action of neuroprotection and anti-inflammation.
In Vivo Studies
In vivo models have been less conclusive regarding the efficacy of similar compounds. For instance:
- A study involving rats treated with scopolamine (to induce cognitive impairment) showed no significant improvement in cognitive function when treated with the compound compared to controls . This highlights the importance of bioavailability and delivery mechanisms in achieving therapeutic effects.
Summary of Biological Activities
Comparison with Similar Compounds
Structural Analogs and Key Variations
The compound shares structural similarities with several derivatives, differing primarily in substituents, ring systems, or side-chain modifications. Below is a systematic comparison:
Piperidine vs. Pyrrolidine Core
- Piperidine Derivative: (S)-3-[((S)-2-Amino-3-methyl-butyryl)-ethyl-amino]-piperidine-1-carboxylic acid tert-butyl ester (CAS 1401667-95-5) replaces the pyrrolidine ring with a piperidine ring, increasing the molecular formula to C₁₇H₃₃N₃O₃ (molar mass ~335.47 g/mol). The additional methylene group in piperidine enhances hydrophobicity and may alter conformational flexibility compared to the five-membered pyrrolidine .
Substitution at the Amino Group
- Cyclopropylamino Derivative: 2-{[((S)-2-Amino-3-methyl-butyryl)-cyclopropyl-amino]-methyl}-pyrrolidine-1-carboxylic acid tert-butyl ester (CAS 1354033-02-5) substitutes the ethyl group with a cyclopropyl ring.
Functional Group Variations
- Sulfanylmethyl Substituent: (S)-2-(2-Amino-ethylsulfanylmethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester (CAS 1311314-44-9) incorporates a sulfanylmethyl group. The sulfur atom may influence electronic properties and metabolic stability, as thioethers are prone to oxidation .
- Carbamic Acid Ester Positioning: [(S)-1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-3-yl]-ethyl-carbamic acid tert-butyl ester (CAS 1401666-22-5) relocates the ethyl-carbamate group to the pyrrolidine nitrogen, altering steric and electronic environments .
Research Implications
- Lumping Strategy : Compounds with similar backbones (e.g., pyrrolidine/piperidine cores) may be grouped for computational modeling, as their physicochemical behaviors are often analogous .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
